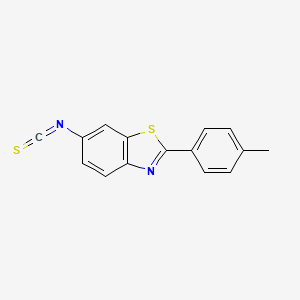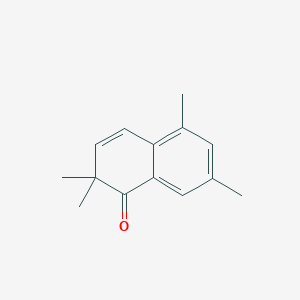
2,2,5,7-Tetramethylnaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,7-Tetramethylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes four methyl groups attached to the naphthalene ring. It is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7-Tetramethylnaphthalen-1(2H)-one typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems allows for precise control over reaction parameters, resulting in high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,5,7-Tetramethylnaphthalen-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Naphthoquinones and related derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2,2,5,7-Tetramethylnaphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,5,7-Tetramethylnaphthalen-1(2H)-one exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetramethylnaphthalene
- 1,2,3,4-Tetramethylnaphthalene
- 2,6-Dimethylnaphthalene
Uniqueness
2,2,5,7-Tetramethylnaphthalen-1(2H)-one is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
CAS No. |
53156-07-3 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,2,5,7-tetramethylnaphthalen-1-one |
InChI |
InChI=1S/C14H16O/c1-9-7-10(2)11-5-6-14(3,4)13(15)12(11)8-9/h5-8H,1-4H3 |
InChI Key |
VZMVGYRSVTZXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(C(=O)C2=C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


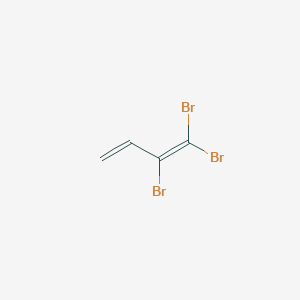
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
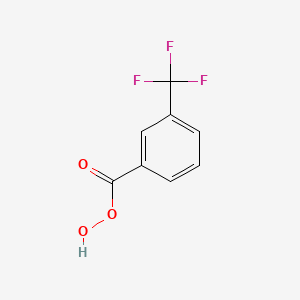
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
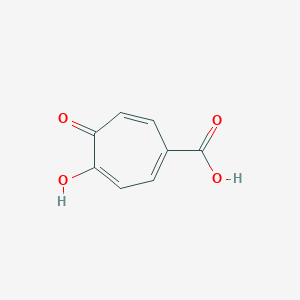

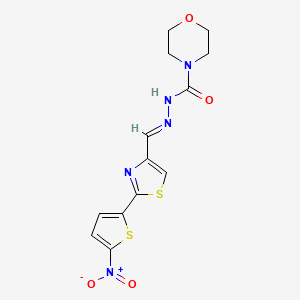
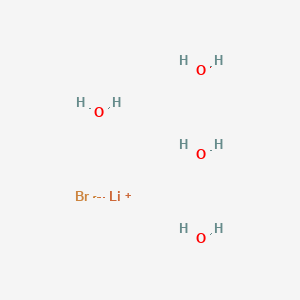
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
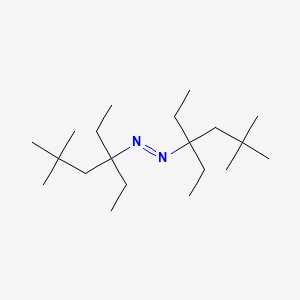
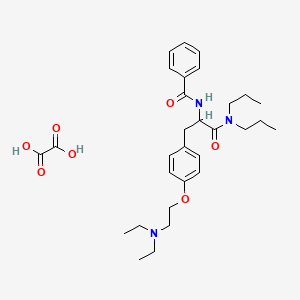
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
